chemical properties of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
chemical properties of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine. As a specific entry for this molecule is not prevalent in current chemical literature, this document synthesizes information from established principles of pyrimidine chemistry and data from structurally analogous compounds. The pyrimidine core is a cornerstone in medicinal chemistry, and understanding the interplay of its substituents—the reactive 6-chloro group, the directing 4-amino group, and the 2-methoxymethyl moiety—is critical for its application in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering predictive insights grounded in established scientific literature.
Introduction and Significance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including oncology, infectious diseases, and neurology.[1][2][3] Its prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, such as hydrogen bonding, and its role as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4]
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a functionalized pyrimidine that, while not extensively documented, presents a compelling scaffold for chemical exploration. The molecule incorporates three key functional groups that dictate its chemical behavior and potential utility:
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A 6-Chloro Group: This is the primary site of reactivity, making the molecule an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.
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A 4-Amino Group: This group significantly influences the electronic properties of the pyrimidine ring and serves as a key interaction point in biological systems.
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A 2-Methoxymethyl Group: This substituent can influence the molecule's solubility, steric profile, and metabolic stability.
This guide will dissect the predicted chemical properties of this molecule, offering a logical framework for its synthesis, derivatization, and potential application in the synthesis of more complex chemical entities.
Predicted Physicochemical Properties
While experimental data for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is not available, its physicochemical properties can be predicted based on its structure. These properties are crucial for designing experimental conditions for its use in synthesis and for predicting its behavior in biological systems.
| Property | Predicted Value/Information |
| Molecular Formula | C₆H₈ClN₃O |
| Molecular Weight | 173.60 g/mol |
| Appearance | Expected to be a solid at room temperature.[5] |
| Solubility | Predicted to have some solubility in water and higher solubility in organic solvents like ethanol and methanol.[5] |
| pKa (most basic) | The amino group is expected to be the most basic site, with a predicted pKa around 3-4. |
| LogP | The predicted octanol-water partition coefficient is likely in the range of 1.0-2.0. |
| CAS Number | Not publicly available. |
Chemical Structure and Reactivity Analysis
The reactivity of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is governed by the electronic nature of the pyrimidine ring and the interplay of its substituents.
Chemical Structure
Caption: Chemical structure of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.
Reactivity of the Pyrimidine Core
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.[6][7]
The 6-Chloro Group: A Handle for Derivatization
The chlorine atom at the 6-position is the most reactive site on the molecule for nucleophilic aromatic substitution (SₙAr). The general order of reactivity for halogen displacement on a pyrimidine ring is C4/C6 > C2.[7] This makes the 6-chloro group a versatile handle for introducing a wide array of functional groups.
Common SₙAr Reactions:
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Amination: Reaction with primary or secondary amines can introduce diverse amino substituents. These reactions may require heating or the use of a base.[8][9]
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Alkoxylation/Aryloxylation: Alcohols and phenols, typically in the presence of a base, can displace the chloride to form ethers.[10]
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Thiolation: Thiols can react to form thioethers.
The SₙAr reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions.[11]
The 4-Amino Group: An Influential Director
The amino group at the 4-position is an electron-donating group, which generally deactivates the pyrimidine ring towards further nucleophilic substitution.[8] Consequently, displacing a second leaving group on the ring, if one were present, would require more forcing conditions. The amino group itself can undergo reactions such as acylation or alkylation, although the lone pair's delocalization into the ring reduces its nucleophilicity compared to a typical aliphatic amine.
The 2-Methoxymethyl Group: A Modulating Substituent
The methoxymethyl group at the 2-position is generally stable. Its primary influence is steric and it can affect the molecule's conformation and interaction with biological targets. The ether linkage is typically robust to the conditions used for SₙAr at the 6-position. However, under strongly acidic conditions, cleavage of the ether is possible. This group also enhances the lipophilicity of the molecule compared to a simple methyl or hydrogen substituent.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine would start from a readily available precursor like 2-amino-4,6-dichloropyrimidine. This approach involves a regioselective substitution followed by the introduction of the methoxymethyl group.
Caption: Proposed synthetic workflow for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
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Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in ethanol.
-
Reagent Addition: Cool the solution in an ice bath and add aqueous ammonia (1.1 eq) dropwise while stirring.
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Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
Step 2: Synthesis of 4-Amino-6-chloro-2-methoxypyrimidine
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Reaction Setup: Suspend 2-amino-4,6-dichloropyrimidine (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add a solution of sodium methoxide in methanol (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a weak acid. Remove the solvent in vacuo and purify the residue by column chromatography.
Step 3: Synthesis of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
This step is hypothetical and requires careful optimization due to the potential for N-alkylation.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of 4-amino-6-chloro-2-methoxypyrimidine (1.0 eq) in anhydrous THF dropwise at 0 °C. Stir for 30 minutes.
-
Alkylation: Add chloromethyl methyl ether (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Predicted Spectroscopic Characteristics
Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following are the predicted key features:
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¹H NMR:
-
A singlet for the aromatic proton at the 5-position, expected in the region of 6.0-7.0 ppm.
-
A singlet for the -CH₂- protons of the methoxymethyl group, likely around 4.5-5.0 ppm.
-
A singlet for the -OCH₃ protons, expected around 3.3-3.6 ppm.
-
A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent-dependent.
-
-
¹³C NMR:
-
Aromatic carbons of the pyrimidine ring will appear in the range of 100-170 ppm. The carbon bearing the chlorine (C6) and the carbon attached to the amino group (C4) will be significantly shifted.
-
The methylene carbon of the methoxymethyl group is expected around 70-80 ppm.
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The methyl carbon of the methoxy group will be around 55-60 ppm.
-
-
FTIR (Infrared Spectroscopy):
-
N-H stretching of the primary amine will appear as one or two bands in the 3200-3400 cm⁻¹ region.[12]
-
C-H stretching from the methoxymethyl group will be observed around 2850-2950 cm⁻¹.[12]
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C=N and C=C stretching vibrations of the pyrimidine ring will be present in the 1550-1650 cm⁻¹ region.[12]
-
C-O stretching of the ether will be in the 1000-1200 cm⁻¹ range.
-
The C-Cl bond will have a characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹.
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Potential Applications in Drug Discovery
The 4-aminopyrimidine core is a well-established pharmacophore in modern drug discovery, most notably in the development of kinase inhibitors.[4] The amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site.
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine serves as a versatile building block for creating libraries of potential drug candidates. The reactive 6-chloro position allows for the introduction of various substituents to explore the structure-activity relationship (SAR) of a target. The methoxymethyl group at the 2-position can be used to fine-tune the physicochemical properties of the final compounds, potentially improving solubility and metabolic stability. This scaffold could be particularly useful in the synthesis of inhibitors for various protein kinases, which are important targets in cancer therapy.[1]
Safety and Handling
While a specific safety data sheet for 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is not available, compounds of this class should be handled with care in a well-ventilated chemical fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Chlorinated organic compounds and aromatic amines can be irritants and may be harmful if swallowed or absorbed through the skin.
Conclusion
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a promising, albeit under-explored, chemical entity. Based on the established principles of pyrimidine chemistry, it is predicted to be a versatile synthetic intermediate. Its key feature is the reactive 6-chloro group, which allows for facile derivatization via nucleophilic aromatic substitution. The 4-amino and 2-methoxymethyl groups provide opportunities for modulating the biological activity and physicochemical properties of its derivatives. This guide provides a foundational understanding of its predicted properties and reactivity, which should empower researchers to utilize this and similar scaffolds in the pursuit of novel therapeutic agents.
References
- Guillier, F., Roussel, P., Moser, H., Kane, P., & Bradley, M. (1999). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 2012(23), 3879-3886.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 37.
- Kikelj, D., & Urleb, U. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett, 2003(01), 125-127.
- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Al-Ostath, A., Al-Zaqri, N., & Al-Ghorbani, M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 63-80.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
- Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2022).
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Banks, B. J., & Gab-Allah, S. T. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 587-593.
- Singh, A., & Singh, R. K. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 5(2), 1-10.
- CymitQuimica. (n.d.). CAS 591-54-8: 4-Aminopyrimidine. CymitQuimica.
- Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 277-280.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.). Autech Industry Co.,Limited.
- 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4. (2025). Chemsrc.
- El-Gendy, M. A., & Yacout, G. A. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2009(11), 221-231.
- Costa, M. S., & Kirsch, G. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4 | Chemsrc [chemsrc.com]
